N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 300820-33-1
VCID: VC0374202
InChI: InChI=1S/C23H20N2O2S/c1-15-4-3-5-19(12-15)27-14-22(26)24-18-9-7-17(8-10-18)23-25-20-11-6-16(2)13-21(20)28-23/h3-13H,14H2,1-2H3,(H,24,26)
SMILES: CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C
Molecular Formula: C23H20N2O2S
Molecular Weight: 388.5g/mol

N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide

CAS No.: 300820-33-1

Main Products

VCID: VC0374202

Molecular Formula: C23H20N2O2S

Molecular Weight: 388.5g/mol

N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide - 300820-33-1

CAS No. 300820-33-1
Product Name N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide
Molecular Formula C23H20N2O2S
Molecular Weight 388.5g/mol
IUPAC Name N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide
Standard InChI InChI=1S/C23H20N2O2S/c1-15-4-3-5-19(12-15)27-14-22(26)24-18-9-7-17(8-10-18)23-25-20-11-6-16(2)13-21(20)28-23/h3-13H,14H2,1-2H3,(H,24,26)
Standard InChIKey AGGUALUYRKOXPW-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C
Canonical SMILES CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C
PubChem Compound 981215
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator